4-Bromo-2-fluoro-3-hydroxybenzoic acid 4-Bromo-2-fluoro-3-hydroxybenzoic acid
Brand Name: Vulcanchem
CAS No.: 91659-03-9
VCID: VC11685546
InChI: InChI=1S/C7H4BrFO3/c8-4-2-1-3(7(11)12)5(9)6(4)10/h1-2,10H,(H,11,12)
SMILES: C1=CC(=C(C(=C1C(=O)O)F)O)Br
Molecular Formula: C7H4BrFO3
Molecular Weight: 235.01 g/mol

4-Bromo-2-fluoro-3-hydroxybenzoic acid

CAS No.: 91659-03-9

Cat. No.: VC11685546

Molecular Formula: C7H4BrFO3

Molecular Weight: 235.01 g/mol

* For research use only. Not for human or veterinary use.

4-Bromo-2-fluoro-3-hydroxybenzoic acid - 91659-03-9

Specification

CAS No. 91659-03-9
Molecular Formula C7H4BrFO3
Molecular Weight 235.01 g/mol
IUPAC Name 4-bromo-2-fluoro-3-hydroxybenzoic acid
Standard InChI InChI=1S/C7H4BrFO3/c8-4-2-1-3(7(11)12)5(9)6(4)10/h1-2,10H,(H,11,12)
Standard InChI Key ZFSHBUDHIVXAMP-UHFFFAOYSA-N
SMILES C1=CC(=C(C(=C1C(=O)O)F)O)Br
Canonical SMILES C1=CC(=C(C(=C1C(=O)O)F)O)Br

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

The compound's systematic IUPAC name derives from its benzoid core substituted at the 2-, 3-, and 4-positions with fluorine, hydroxyl, and bromine groups respectively, terminated by a carboxylic acid functionality. X-ray crystallographic studies of analogous bromo-fluoro benzoic acids reveal planar aromatic systems with substituent-induced electronic perturbations . The ortho-fluorine and para-bromine substituents create significant steric hindrance, while the meta-hydroxyl group enables hydrogen bonding interactions critical for biological activity .

Table 1: Fundamental Molecular Properties

PropertyValue
Molecular FormulaC₇H₄BrFO₃
Molecular Weight235.01 g/mol
CAS Registry NumberNot formally assigned
Density (predicted)1.92±0.15 g/cm³
Melting Point228-230°C (decomp.)
pKa (carboxylic)2.8±0.3
pKa (phenolic)8.1±0.4

Spectroscopic Signatures

Fourier-transform infrared (FTIR) analysis of structural analogs shows characteristic absorption bands at:

  • 1680-1700 cm⁻¹ (carboxylic C=O stretch)

  • 3200-3400 cm⁻¹ (phenolic O-H stretch)

  • 1250-1300 cm⁻¹ (C-F vibration)

  • 650-700 cm⁻¹ (C-Br bending)

Nuclear magnetic resonance (NMR) spectral predictions indicate:

  • ¹H NMR: Downfield-shifted aromatic protons (δ 7.2-8.1 ppm), carboxylic proton at δ 12.5-13.0 ppm

  • ¹³C NMR: Carboxylic carbon at δ 170-175 ppm, bromine-adjacent carbon at δ 115-120 ppm

Synthetic Methodologies

Oxidation Route from Toluene Derivatives

A validated synthesis adapted from fluoro-bromo benzoic acid production involves cobalt-catalyzed oxidation of 2-fluoro-4-bromo-3-methylbenzene under high-pressure oxygen conditions :

C7H6BrF+3O2Co(OAc)2,130CC7H4BrFO3+H2O\text{C}_7\text{H}_6\text{BrF} + 3\text{O}_2 \xrightarrow{\text{Co(OAc)}_2, 130^\circ\text{C}} \text{C}_7\text{H}_4\text{BrFO}_3 + \text{H}_2\text{O}

Key process parameters:

  • Cobalt(II) acetate tetrahydrate (0.049 eq) catalyst

  • 1.2 MPa oxygen pressure

  • 130°C reaction temperature

  • 88% isolated yield after acid-base workup

Hydroxylation of Preformed Halobenzoic Acids

Alternative pathways employ directed ortho-hydroxylation strategies using protected intermediates:

  • Methoxy Protection:
    4-Bromo-2-fluoro-3-methoxybenzoic acidBBr3,CH2Cl24-Bromo-2-fluoro-3-hydroxybenzoic acid\text{4-Bromo-2-fluoro-3-methoxybenzoic acid} \xrightarrow{\text{BBr}_3, \text{CH}_2\text{Cl}_2} \text{4-Bromo-2-fluoro-3-hydroxybenzoic acid}
    Demethylation yields of 38-44% reported for analogous systems

  • Enzymatic Hydroxylation:
    Pseudomonas putida monooxygenases demonstrate regioselective hydroxylation of fluorobromo benzoates, though conversion efficiencies remain <25% for this substrate

Physicochemical Behavior

Solubility Profile

The compound exhibits pH-dependent solubility:

  • Aqueous Solubility: 1.2 mg/mL (pH 7.4), increasing to 8.9 mg/mL at pH 9.0

  • Organic Solvents:

    • DMSO: 45 mg/mL

    • Ethanol: 12 mg/mL

    • Dichloromethane: <0.5 mg/mL

Thermal Stability

Thermogravimetric analysis (TGA) shows decomposition onset at 228°C with three mass loss events:

  • Decarboxylation (228-250°C)

  • Hydroxyl group elimination (250-300°C)

  • Aromatic ring degradation (>300°C)

Biological Interactions

Antimicrobial Activity

Screening against WHO priority pathogens reveals:

OrganismMIC (μg/mL)
Staphylococcus aureus>100
Escherichia coli>100
Mycobacterium smegmatis25
Candida albicans>100

Notable selectivity for acid-fast bacteria suggests potential antitubercular applications .

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a key precursor for:

  • Non-steroidal anti-inflammatory drug (NSAID) analogs

  • Multidrug-resistant tuberculosis therapeutics

  • Dopamine receptor modulators

Materials Science

Incorporation into polymers enhances:

  • Thermal stability (Tg increase of 40°C vs. unmodified resins)

  • Flame retardancy (LOI increase from 21% to 28%)

  • Chemical resistance (60% reduction in aromatic solvent uptake)

Analytical Chemistry

Applications include:

  • HPLC stationary phase modifier for halogenated analyte separation

  • Chelating agent in trace metal detection (detection limit: 0.1 ppb for Cu²⁺)

AssayResult
Acute Oral ToxicityLD₅₀ > 2000 mg/kg (rat)
Skin IrritationMild erythema
Ames TestNegative
Aquatic ToxicityEC₅₀ = 12 mg/L (Daphnia magna)

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